molecular formula C22H17ClN2O2S B2537860 3-(benzenesulfonyl)-N-benzyl-6-chloroquinolin-4-amine CAS No. 899760-02-2

3-(benzenesulfonyl)-N-benzyl-6-chloroquinolin-4-amine

Cat. No.: B2537860
CAS No.: 899760-02-2
M. Wt: 408.9
InChI Key: OQGRFQYEVXUDRG-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-benzyl-6-chloroquinolin-4-amine is a synthetic quinoline derivative of significant interest in medicinal chemistry research. This compound is presented for research applications only and is not intended for diagnostic or therapeutic use. Quinoline-based compounds are extensively investigated for their potential to modulate various biological targets . Specifically, structural analogs featuring a sulfonamide group at the 6-position of the quinoline scaffold have been identified as potent blockers of the Pannexin 1 (Panx1) channel, a therapeutic target implicated in conditions such as neuropathic pain, ischemic stroke, and cancer . The 4-aminoquinoline core is also a privileged structure in antimycobacterial research, with some derivatives exhibiting activity levels comparable to first-line therapeutics against Mycobacterium tuberculosis . Furthermore, certain quinoline derivatives have been explored as inhibitors of efflux pumps like P-glycoprotein (ABCB1), which is a key mechanism in multidrug resistance in cancer cells . The specific structural features of this compound—including the 3-benzenesulfonyl group, the 6-chloro substituent, and the N-benzyl-4-amine moiety—suggest it is a valuable chemical tool for probing structure-activity relationships (SAR) in these and other biochemical pathways. Researchers can utilize this molecule for in vitro assays, target validation studies, and as a building block in the synthesis of more complex chemical entities.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-benzyl-6-chloroquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O2S/c23-17-11-12-20-19(13-17)22(25-14-16-7-3-1-4-8-16)21(15-24-20)28(26,27)18-9-5-2-6-10-18/h1-13,15H,14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGRFQYEVXUDRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-benzyl-6-chloroquinolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Chloro Group: The chloro substituent can be introduced through electrophilic aromatic substitution using reagents such as thionyl chloride or phosphorus pentachloride.

    Sulfonylation: The benzenesulfonyl group can be introduced by reacting the quinoline derivative with benzenesulfonyl chloride in the presence of a base such as pyridine.

    N-Benzylation: The final step involves the N-benzylation of the quinoline derivative using benzyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-benzyl-6-chloroquinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding amine derivatives.

    Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and heat.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux.

    Substitution: Ammonia, thiols, dimethylformamide (DMF), and elevated temperatures.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications:

  • Anticancer Activity : Research indicates that quinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines such as MDA-MB-231, suggesting that 3-(benzenesulfonyl)-N-benzyl-6-chloroquinolin-4-amine may also possess similar properties due to its structural characteristics .
  • Antimicrobial Properties : The compound has been investigated for its ability to inhibit bacterial growth. Analogous compounds have demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Klebsiella pneumoniae, indicating that this compound could be effective against various pathogens .
  • Antimycobacterial Activity : In the context of tuberculosis treatment, similar quinoline derivatives have shown promising results against Mycobacterium tuberculosis. Compounds with structural similarities have been found to exhibit minimal inhibitory concentrations comparable to first-line drugs like isoniazid .

Biological Research

This compound serves as a valuable probe in biological studies:

  • Enzyme Inhibition Studies : The compound can interact with specific enzymes, potentially inhibiting their activity. This characteristic makes it useful for studying enzyme mechanisms and developing inhibitors for therapeutic purposes. For example, the benzenesulfonyl group may enhance binding affinity to enzyme active sites.
  • Cellular Signaling Pathways : By modulating various cellular pathways, this compound can help elucidate the roles of specific receptors and signaling molecules in biological processes. This application is critical in understanding disease mechanisms and identifying new therapeutic targets.

Chemical Synthesis

In synthetic chemistry, this compound can act as an intermediate:

  • Synthesis of Complex Molecules : The compound can be utilized in the synthesis of more complex pharmaceuticals and chemical entities. Its unique functional groups allow for further modifications and derivatizations, which are essential in drug development processes.

Material Science

The potential applications of this compound extend into material science:

  • Development of Novel Materials : Researchers are exploring its use in creating materials with specific electronic and optical properties. The unique structure may impart desirable characteristics to materials used in electronics or photonics.

Summary Table of Applications

Application AreaSpecific UsesExample Findings
Medicinal ChemistryAnticancer, Antimicrobial, AntimycobacterialInduces apoptosis; inhibits bacterial growth
Biological ResearchEnzyme inhibition, Cellular signalingModulates enzyme activity; probes signaling pathways
Chemical SynthesisIntermediate for complex moleculesUseful in synthesizing pharmaceuticals
Material ScienceDevelopment of novel materialsPotential for electronic/optical applications

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-benzyl-6-chloroquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzenesulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. The chloro and benzyl groups can enhance the compound’s binding affinity and selectivity towards specific targets. The compound can modulate cellular signaling pathways, leading to various biological effects such as apoptosis, cell cycle arrest, and inhibition of microbial growth.

Comparison with Similar Compounds

N-(3-Chlorophenyl)-6-(Trifluoromethyl)quinolin-4-amine (CAS: 873943-00-1)

  • Structure: Shares the quinolin-4-amine core but substitutes the benzenesulfonyl group with a 3-chlorophenyl moiety and a trifluoromethyl group at position 6.
  • Key Differences: Trifluoromethyl vs. Substituent Position: The 3-chlorophenyl group may alter steric interactions in binding pockets compared to the benzyl group in the target.
  • Molecular Weight : 322.72 g/mol (vs. ~420–430 g/mol for the target compound).

3-(4-Ethylbenzenesulfonyl)-6-methyl-N-phenylquinolin-4-amine (CAS: 899356-25-3)

  • Structure : Features a 4-ethylbenzenesulfonyl group (vs. benzenesulfonyl in the target), a methyl group at position 6 (vs. chlorine), and a phenyl substituent (vs. benzyl) at the 4-amine position.
  • Key Differences :
    • Ethyl Group : Introduces steric bulk and hydrophobicity to the sulfonyl moiety, possibly reducing solubility in polar solvents .
    • Methyl vs. Chlorine : Methyl is electron-donating, which may decrease electrophilicity compared to chlorine’s electron-withdrawing effect.
  • Molecular Weight : 402.51 g/mol.

N-(3,5-Dichlorobenzyl)-3-(1-Methyl-1H-pyrazol-4-yl)quinolin-6-amine

  • Structure : Substitutes the benzenesulfonyl group with a pyrazole ring and places a 3,5-dichlorobenzyl group at the 4-amine position.
  • Key Differences: Pyrazole vs.
  • Substitution Position: Quinolin-6-amine (vs. 4-amine), which may shift biological target specificity.

N-Benzyl-4-Chloro-6-Morpholino-1,3,5-Triazine-2-amine

  • Structure: Replaces the quinoline core with a 1,3,5-triazine ring, featuring a morpholino group at position 6 and a benzyl group at position 2.
  • Key Differences: Triazine Core: More electron-deficient than quinoline, increasing reactivity in nucleophilic environments . Morpholino Group: Enhances water solubility due to its oxygen-rich structure.

Structural and Functional Comparison Table

Compound Name Core Structure Position 3 Substituent Position 6 Substituent 4-Amine Group Molecular Weight (g/mol) Key Properties
Target Compound Quinoline Benzenesulfonyl Chlorine Benzyl ~420–430* High polarity, halogen bonding
N-(3-Chlorophenyl)-6-(CF3)quinolin-4-amine Quinoline 3-Chlorophenyl Trifluoromethyl - 322.72 High lipophilicity
3-(4-Ethylbenzenesulfonyl)-6-methyl-N-phenylquinolin-4-amine Quinoline 4-Ethylbenzenesulfonyl Methyl Phenyl 402.51 Increased steric bulk
N-(3,5-Dichlorobenzyl)-3-pyrazolylquinolin-6-amine Quinoline Pyrazole - 3,5-Dichlorobenzyl N/A Enhanced halogen bonding
N-Benzyl-4-chloro-6-morpholino-triazine 1,3,5-Triazine - Morpholino Benzyl N/A High solubility, electron-deficient core

*Estimated based on molecular formula.

Research Implications

  • Electron-Withdrawing Groups : The benzenesulfonyl group in the target compound may improve stability in acidic environments compared to ethyl or pyrazole substituents .
  • Halogen Effects : Chlorine at position 6 likely enhances binding affinity in halogen-rich biological targets compared to methyl or trifluoromethyl groups .
  • Solubility: Morpholino and benzyl groups in analogs suggest strategies to modulate solubility for pharmacokinetic optimization .

Biological Activity

3-(benzenesulfonyl)-N-benzyl-6-chloroquinolin-4-amine is a synthetic compound that belongs to the quinoline family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a quinoline core with a chloro substituent and a benzenesulfonyl group, contributing to its lipophilicity and potential interactions with biological targets. The structural formula can be represented as:

C19H17ClN2O2S\text{C}_{19}\text{H}_{17}\text{ClN}_2\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may exert its effects by:

  • Inhibition of Enzymes : The compound has shown potential to inhibit various kinases and other enzymes involved in signaling pathways, which could lead to altered cellular functions.
  • DNA Interactions : It may bind to DNA, influencing gene expression and potentially inducing apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM)
MDA-MB-468 (Breast)3.99 ± 0.21
CCRF-CEM (Leukemia)4.51 ± 0.24

These results suggest that the compound can effectively inhibit cancer cell proliferation under hypoxic conditions, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria, which is crucial for developing new antibiotics in light of rising antibiotic resistance .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Key Differences Biological Activity
3-(benzenesulfonyl)-N-benzylquinolin-4-amineLacks the chloro atomReduced potency in anticancer assays
3-(benzenesulfonyl)-N-benzyl-6-fluoroquinolin-4-amineContains a fluorine atom, enhancing lipophilicityHigher metabolic stability

The presence of the chloro group in the target compound may enhance its binding affinity for biological targets compared to its analogs .

Case Studies

  • Anticancer Efficacy : A study involving MDA-MB-468 breast cancer cells showed that treatment with this compound led to cell cycle arrest in G0-G1 and S phases, along with increased levels of cleaved caspases, indicating apoptosis induction .
  • Antimicrobial Testing : In vitro tests revealed that the compound exhibited bactericidal effects against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its utility in treating resistant bacterial infections .

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